N-(2-methoxy-4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with a methoxy group, a nitro group, and a pyridinylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Thioether Formation: Introduction of the pyridinylthio group.
Acetamide Formation: Coupling of the intermediate with an acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: shares structural similarities with other acetamides and nitroaromatic compounds.
N-(2-methoxy-4-nitrophenyl)acetamide: Lacks the pyridinylthio group.
N-(4-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and pyridinylthio groups in this compound may confer unique chemical properties, such as specific reactivity patterns or binding affinities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H13N3O4S/c1-21-12-8-10(17(19)20)5-6-11(12)16-13(18)9-22-14-4-2-3-7-15-14/h2-8H,9H2,1H3,(H,16,18) |
InChI Key |
BUFVBNRYQGSRCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=N2 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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